Benzene, 1,2,4-trimethoxy-5-phenoxy-
Description
Structural Classification and Context within Aromatic Ethers
Benzene (B151609), 1,2,4-trimethoxy-5-phenoxy- belongs to the family of aromatic ethers, which are organic compounds containing an ether linkage (R-O-R') where at least one of the R groups is an aryl group. foodb.ca More specifically, it can be classified as a polyalkoxy-substituted diaryl ether. The core structure consists of a benzene ring substituted with three methoxy (B1213986) (-OCH₃) groups and one phenoxy (-OC₆H₅) group.
Table 1: Structural Features of Benzene, 1,2,4-trimethoxy-5-phenoxy-
| Feature | Description |
| Core Structure | Benzene Ring |
| Substituents | Three methoxy (-OCH₃) groups, One phenoxy (-OC₆H₅) group |
| Substitution Pattern | 1, 2, 4, 5 |
| Functional Group | Aromatic Ether |
| Chemical Formula | C₁₅H₁₆O₄ |
Spectroscopic techniques are crucial for the structural elucidation of such compounds. For related trimethoxybenzene isomers, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) are employed to determine the precise arrangement of atoms and functional groups. icm.edu.plspectrabase.com It is anticipated that the analysis of Benzene, 1,2,4-trimethoxy-5-phenoxy- would reveal characteristic signals corresponding to the aromatic protons, methoxy protons, and the protons of the phenoxy group in ¹H NMR, as well as distinct carbon signals in ¹³C NMR.
Academic Significance of Polyalkoxy-Substituted Aromatic Ethers in Advanced Synthetic Design
Polyalkoxy-substituted aromatic ethers are valuable building blocks in advanced synthetic organic chemistry. The presence of multiple alkoxy groups can direct the regioselectivity of electrophilic aromatic substitution reactions, allowing for the controlled synthesis of complex molecules. These compounds can serve as precursors to a wide range of other functionalized aromatic compounds.
The ether linkages in these molecules are generally stable, but they can be cleaved under specific and often harsh reaction conditions, providing a route to substituted phenols. More importantly, the alkoxy groups can be modified or can influence the reactivity of other parts of the molecule, making them useful in multi-step synthetic sequences. The synthesis of such ethers can be approached through various methods, including the Williamson ether synthesis and Ullmann condensation, which are classic methods for forming ether bonds. youtube.com Modern synthetic chemistry also employs transition-metal-catalyzed cross-coupling reactions to form C-O bonds with high efficiency and selectivity. organic-chemistry.org
The specific substitution pattern of Benzene, 1,2,4-trimethoxy-5-phenoxy- could offer unique advantages in synthetic design. For instance, the arrangement of the electron-donating groups could activate the aromatic ring towards certain reactions or could be used to create sterically hindered environments for stereoselective synthesis.
Research Landscape and Current Directions in Phenoxybenzene Chemical Investigations
The research landscape for phenoxybenzene derivatives is broad, with applications in materials science, medicinal chemistry, and agrochemicals. These compounds often exhibit interesting biological activities and physical properties. The global market for benzene and its derivatives is driven by their extensive use in various industries, highlighting the importance of ongoing research into new derivatives with enhanced properties. grandviewresearch.com
Current research directions in the field of aromatic ethers, including phenoxybenzene derivatives, are focused on the development of more efficient and environmentally friendly synthetic methods. alfa-chemistry.com This includes the use of green solvents, catalysts, and energy-efficient reaction conditions. alfa-chemistry.com There is also a significant interest in the synthesis of novel polyether structures for applications in areas such as polymer chemistry and the development of new functional materials. semanticscholar.org
While specific research on Benzene, 1,2,4-trimethoxy-5-phenoxy- is not widely documented, its structural motifs are present in more complex molecules of academic and industrial interest. Investigations into this and related compounds could contribute to a better understanding of structure-property relationships in polyalkoxy-substituted aromatic ethers and could lead to the discovery of new materials and molecules with valuable applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88037-85-8 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-phenoxybenzene |
InChI |
InChI=1S/C15H16O4/c1-16-12-9-14(18-3)15(10-13(12)17-2)19-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
BFFOCBCZZGDXJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)OC2=CC=CC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Trimethoxy Phenoxybenzenes
General Principles of Aromatic Ether Synthesis
The synthesis of aromatic ethers, particularly diaryl ethers like the core of "Benzene, 1,2,4-trimethoxy-5-phenoxy-", involves the formation of a carbon-oxygen bond between an aromatic ring (an sp²-hybridized carbon) and an oxygen atom. Traditionally, this has been achieved through methods like the Williamson ether synthesis, which, while effective for alkyl aryl ethers, faces limitations for diaryl ethers due to the low reactivity of aryl halides in nucleophilic substitution reactions. organic-chemistry.org
Modern organic synthesis has largely shifted towards transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. rsc.org The two predominant strategies for constructing the C(aryl)-O bond are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling. The choice of strategy depends on the electronic properties of the aromatic rings; SNAr reactions are generally feasible only when the aryl halide is highly electron-deficient, a condition not always met in complex molecule synthesis. datapdf.com Consequently, metal-catalyzed methods have become indispensable. rsc.org
Specific Approaches to Phenoxybenzene Ring Formation
The central structural feature of the target molecule is the phenoxybenzene moiety, a type of diaryl ether. Its synthesis is a cornerstone of modern organic chemistry, with applications extending to pharmaceuticals and materials science. acs.org
Etherification Reactions in Aryl Ether Synthesis
Classical etherification methods can be adapted for diaryl ether synthesis under specific conditions. One such approach is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method involves the reaction of a phenol (B47542) (or its corresponding phenoxide) with an aryl halide. For the reaction to proceed efficiently, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions. datapdf.comwikipedia.org However, for electron-rich or unactivated aryl halides, this method is generally ineffective.
Another approach is the use of diaryliodonium salts, which can react with phenols under metal-free conditions to form diaryl ethers. This method is advantageous as it avoids the use of transition metals and can tolerate a variety of functional groups. organic-chemistry.org
Transition-Metal-Catalyzed Coupling Strategies
Transition-metal catalysis is the most versatile and widely used approach for synthesizing diaryl ethers, especially those with complex substitution patterns. nih.gov
Ullmann Condensation: First reported by Fritz Ullmann in 1903, this reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. nih.govbeilstein-journals.org Historically, the reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgbeilstein-journals.org Modern advancements have led to the development of milder protocols using catalytic amounts of soluble copper salts (e.g., CuI) in the presence of ligands, such as N,N-dimethylglycine or various diamines, which accelerate the reaction and allow for lower temperatures (90-110°C). organic-chemistry.orgwikipedia.orgnih.gov
| Catalyst System | Aryl Halide | Base | Solvent | Temperature | Reference |
| CuI / N,N-dimethylglycine | Aryl Iodides/Bromides | K₂CO₃ | Dioxane | 90°C | organic-chemistry.org |
| CuI / Fe(acac)₃ | Aryl Halides | K₂CO₃ | N/A | N/A | organic-chemistry.org |
| Copper Fluorapatite (CuFAP) | Arylboronic Acids | Cs₂CO₃ | Methanol (B129727) | Room Temp | rsc.org |
Buchwald-Hartwig C-O Coupling: An alternative and often complementary method is the palladium-catalyzed cross-coupling of phenols and aryl halides, known as the Buchwald-Hartwig C-O coupling reaction. nih.govwikipedia.org This reaction has become a powerful tool for C-N bond formation and has been successfully adapted for C-O bond formation to create diaryl ethers. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. jk-sci.com The development of sterically hindered and electron-rich phosphine ligands has been crucial for achieving high efficiency and broad applicability, even with less reactive aryl chlorides. jk-sci.com
| Catalyst | Ligand | Base | Reactants | Reference |
| Pd(OAc)₂ | Bidentate Phosphines (e.g., BINAP, DPPF) | Strong Base (e.g., NaOt-Bu) | Aryl Halide + Amine/Alcohol | wikipedia.org |
| Pd₂(dba)₃ | Sterically Hindered Ligands | Strong Base | Aryl Halide + Amine/Alcohol | jk-sci.com |
Introduction and Manipulation of Methoxy (B1213986) Substituents on the Benzene (B151609) Ring
Achieving the 1,2,4-trimethoxy substitution pattern requires precise control over the introduction and placement of methoxy groups on the benzene ring. This involves methylation of hydroxyl groups and leveraging the directing effects of existing substituents.
Methylation Reactions for Methoxylation
Methoxy groups are typically introduced by the methylation of the corresponding phenol (hydroxyl group). The Williamson ether synthesis is a classic and effective method for this transformation, where a phenoxide is treated with a methylating agent. organic-chemistry.org
Common methylating agents include:
Methyl Iodide (MeI): A highly reactive and common reagent for methylation.
Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): A potent and cost-effective methylating agent often used in industrial processes.
Trimethyl Phosphate ((CH₃)₃PO₄): A less common but effective reagent for methylating phenolic aldehydes.
The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to deprotonate the phenol and form the more nucleophilic phenoxide ion.
Regioselective Functionalization Techniques
The specific 1,2,4-substitution pattern on one of the aromatic rings is a challenge of regioselectivity. The order of substituent introduction is critical and is governed by the principles of electrophilic aromatic substitution (EAS). fiveable.me
The methoxy group (-OCH₃) is a powerful activating and ortho, para-directing group in EAS reactions. libretexts.orgorganicchemistrytutor.com This is due to the ability of the oxygen's lone pairs to donate electron density into the benzene ring through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during attack at the ortho and para positions. libretexts.orgorganicchemistrytutor.com An incoming electrophile will therefore be directed to the positions ortho and para to an existing methoxy group.
To synthesize a 1,2,4-trisubstituted ring, a synthetic chemist must plan the sequence of reactions carefully. For instance, starting with a di-substituted benzene, the combined directing effects of the two existing groups will determine the position of the third. Methoxy groups are strongly activating, and their directing influence will typically dominate over less activating or deactivating groups. fiveable.meorganicchemistrytutor.com Therefore, a retrosynthetic analysis would consider which di-substituted precursor would lead to the desired 1,2,4-trimethoxy product upon the final functionalization step.
Synthetic Routes to Advanced Precursors and Intermediates
The synthesis of "Benzene, 1,2,4-trimethoxy-5-phenoxy-" necessitates the strategic preparation of key precursors that contain the requisite trimethoxy and phenoxy functionalities. A common and effective approach involves the coupling of a suitably substituted trimethoxybenzene derivative with a phenoxy-containing moiety.
One of the most prominent methods for the formation of the aryl ether linkage is the Ullmann condensation. wikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.org In the context of synthesizing "Benzene, 1,2,4-trimethoxy-5-phenoxy-," this would typically involve the reaction of a halogenated 1,2,4-trimethoxybenzene (B152335) with phenol or a phenoxide salt. The traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern modifications have introduced the use of soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org
The synthesis of the necessary trimethoxybenzene precursors is a critical first step. For instance, 1,2,3-trimethoxybenzene (B147658) can be synthesized from pyrogallol (B1678534) through methylation using dimethyl sulfate in the presence of a base. A similar approach can be envisioned for the synthesis of other trimethoxybenzene isomers, which can then be functionalized to serve as precursors.
Another key strategy involves the modification of naturally occurring compounds. For example, β-asarone (2,4,5-trimethoxy-(Z)-1-propenylbenzene), which can be obtained from Acorus calamus, provides a trimethoxybenzene scaffold that can be chemically modified. researchgate.net Nitration of β-asarone, for example, yields various nitropropene derivatives, showcasing the potential for functional group interconversion on the trimethoxybenzene ring. researchgate.net
The following table summarizes potential precursors and their synthetic relevance:
| Precursor Compound | Role in Synthesis | Potential Synthetic Origin |
| 1-Bromo-2,4,5-trimethoxybenzene | Aryl halide for Ullmann condensation | Bromination of 1,2,4-trimethoxybenzene |
| 1,2,4-Trimethoxybenzene | Starting material for halogenation | Methylation of hydroxyhydroquinone |
| Phenol | Nucleophile for Ullmann condensation | Commercially available |
| Pyrogallol | Starting material for 1,2,3-trimethoxybenzene | Commercially available |
| β-Asarone | Natural product-derived starting material | Extraction from Acorus calamus |
Optimization and Challenges in Synthetic Pathways for Complex Aromatic Ethers
The synthesis of complex aromatic ethers like "Benzene, 1,2,4-trimethoxy-5-phenoxy-" is not without its challenges. The optimization of synthetic pathways is crucial to overcome these hurdles and achieve high yields and purity.
A significant challenge lies in controlling the regioselectivity of substitution on the benzene rings. The synthesis of meta-substituted phenols and phenyl ethers, for instance, is a known difficulty due to the directing effects of substituents on the aromatic ring. While many electrophilic substitution reactions favor ortho and para products, achieving meta substitution often requires multi-step synthetic sequences.
In the context of the Ullmann condensation, several factors require careful optimization. The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield and purity of the desired aryl ether. acs.orgresearchgate.net Traditional Ullmann reactions often necessitate harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide and temperatures exceeding 210°C. wikipedia.org Modern advancements have focused on the development of more efficient catalytic systems, such as the use of copper nanoparticles or copper(I) catalysts with specific ligands, which can facilitate the reaction under milder conditions. mdpi.com
The following table outlines key parameters for optimization in the Ullmann condensation for the synthesis of complex aromatic ethers:
| Parameter | Traditional Conditions | Modern Approaches | Rationale for Optimization |
| Catalyst | Stoichiometric copper powder | Catalytic amounts of soluble copper salts (e.g., CuI, Cu(OAc)₂) with ligands (e.g., diamines, acetylacetonates) or copper nanoparticles | Improved catalyst efficiency, milder reaction conditions, and easier product purification. |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP, nitrobenzene) | Aprotic polar solvents (e.g., DMSO, DMAc) or even room temperature conditions in some cases | Lowering reaction temperatures and improving substrate solubility. |
| Temperature | > 210°C | 50-120°C or even room temperature | Enhancing functional group tolerance and reducing side reactions. |
| Base | Strong bases (e.g., KOH, Cs₂CO₃) | Various inorganic or organic bases | To facilitate the deprotonation of the phenol and promote the catalytic cycle. |
Furthermore, the purification of the final product can be challenging due to the potential for side reactions and the formation of isomeric byproducts. Chromatographic techniques are often necessary to isolate the desired compound in high purity. The development of more selective and efficient synthetic methods is an ongoing area of research aimed at addressing these challenges.
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution on Trimethoxy-Phenoxybenzene Systems
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For Benzene (B151609), 1,2,4-trimethoxy-5-phenoxy-, the rate of EAS is expected to be significantly faster than that of unsubstituted benzene due to the powerful activating effects of the four alkoxy and phenoxy substituents. uomustansiriyah.edu.iq These groups increase the electron density of the ring, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. msu.edu
The position of electrophilic attack on the Benzene, 1,2,4-trimethoxy-5-phenoxy- ring is determined by the cumulative directing effects of the existing substituents. Methoxy (B1213986) (-OCH₃) and phenoxy (-OPh) groups are both classified as activating, ortho, para-directing groups. organicchemistrytutor.comlibretexts.org This is due to the resonance effect, where a lone pair of electrons on the oxygen atom is delocalized into the benzene ring, increasing the electron density at the ortho and para positions. organicchemistrytutor.com
In the structure of Benzene, 1,2,4-trimethoxy-5-phenoxy-, the substituents occupy positions 1, 2, 4, and 5, leaving positions 3 and 6 as the only available sites for substitution. The directing effects of the four groups are as follows:
1-OCH₃ group: Directs incoming electrophiles to positions 2 (blocked) and 6 .
2-OCH₃ group: Directs incoming electrophiles to positions 1 (blocked) and 3 .
4-OCH₃ group: Directs incoming electrophiles to positions 3 and 5 (blocked).
5-OPh group: Directs incoming electrophiles to positions 4 (blocked) and 6 .
This analysis reveals that the directing effects are convergent. The substituents at positions 2 and 4 both direct substitution to position 3, while the substituents at positions 1 and 5 both direct substitution to position 6. When multiple activating groups are present, the position of substitution is typically controlled by the strongest activating group; however, in this case, all four groups are of similar activating strength. libretexts.org Therefore, electrophilic attack could potentially occur at both positions 3 and 6, possibly leading to a mixture of products. Steric hindrance may also influence the outcome, with the bulkier phenoxy group potentially hindering attack at the adjacent position 6 more than the methoxy groups hinder attack at position 3. libretexts.orglibretexts.org
| Substituent | Position | Classification | Directing Effect | Activated Positions |
|---|---|---|---|---|
| Methoxy | 1 | Activating | Ortho, Para | 2 (blocked), 6 |
| Methoxy | 2 | Activating | Ortho, Para | 1 (blocked), 3 |
| Methoxy | 4 | Activating | Ortho, Para | 3, 5 (blocked) |
| Phenoxy | 5 | Activating | Ortho, Para | 4 (blocked), 6 |
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). While typical benzene derivatives require a Lewis acid catalyst (like FeCl₃ or FeBr₃) to polarize the halogen molecule and make it sufficiently electrophilic, highly activated aromatic rings can often be halogenated without a catalyst. chemistrysteps.comlibretexts.orgwikipedia.org Given the potent activation of the ring by four ether groups, Benzene, 1,2,4-trimethoxy-5-phenoxy- is expected to react readily with reagents such as bromine (Br₂) or chlorine (Cl₂) under mild conditions, likely in a polar solvent like acetic acid. ma.edu The reaction would proceed via the standard EAS mechanism, with the halogen atom being introduced at either position 3 or 6, as dictated by the regiochemical factors discussed previously.
Nitration, the introduction of a nitro group (-NO₂), is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). msu.edu Sulfonation introduces a sulfonic acid group (-SO₃H) and is commonly performed with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). wikipedia.orglibretexts.org
For Benzene, 1,2,4-trimethoxy-5-phenoxy-, these reactions must be approached with caution. The strongly acidic and oxidizing conditions of nitration could potentially lead to unwanted side reactions, including oxidation of the electron-rich aromatic ring. inchem.org Milder nitrating agents might be required to achieve selective monosubstitution. Sulfonation is a reversible reaction; the sulfonic acid group can be removed by heating in dilute aqueous acid. wikipedia.org For this substrate, the electrophile (NO₂⁺ or SO₃) would attack the electron-rich ring at position 3 and/or 6.
Oxidative Transformations of Aromatic Moieties
The electron-rich nature of Benzene, 1,2,4-trimethoxy-5-phenoxy- makes it susceptible to oxidation. A key structural feature is the 1,4-dimethoxy arrangement, which is characteristic of a hydroquinone dimethyl ether. Such systems are known to undergo oxidative dealkylation to form p-benzoquinones. tandfonline.comdatapdf.com Reagents like silver(II) oxide or cerium(IV) ammonium nitrate (CAN) are effective for this transformation. tandfonline.com The reaction proceeds via the removal of the alkyl groups (methyl in this case) and oxidation of the resulting hydroquinone. Applying this to the target molecule, oxidation would likely cleave the methoxy groups at positions 1 and 4, leading to the formation of a 2-methoxy-5-phenoxy-1,4-benzoquinone derivative.
Enzymatic systems, such as fungal peroxygenases, are also known to catalyze the oxidative cleavage of alkyl aryl ethers. nih.gov For instance, 1,4-dimethoxybenzene can be oxidized to 4-methoxyphenol. nih.gov This suggests that biocatalytic methods could potentially achieve selective cleavage of a single ether linkage under mild conditions.
Reduction Reactions and Hydrogenation Studies
Reduction of the aromatic ring in Benzene, 1,2,4-trimethoxy-5-phenoxy- can be accomplished through two primary methods: dissolving metal reduction and catalytic hydrogenation.
Birch Reduction : This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com It reduces aromatic rings to non-conjugated 1,4-cyclohexadienes. For aromatic ethers, the electron-donating alkoxy groups direct the reduction to yield a product where one of the double bonds is attached to the carbon bearing the alkoxy group. masterorganicchemistry.com The reduction of this polysubstituted system would yield a complex substituted 1,4-cyclohexadiene.
Catalytic Hydrogenation : This method uses hydrogen gas (H₂) and a metal catalyst (e.g., palladium, platinum, or ruthenium) to reduce the aromatic ring. youtube.comyoutube.com Depending on the reaction conditions (temperature, pressure, and catalyst choice), the reaction can be selective. Under mild conditions, partial hydrogenation may occur, while more forcing conditions typically lead to the complete saturation of the aromatic ring, yielding the corresponding cyclohexane derivative. rsc.org In this case, the product would be 1,2,4-trimethoxy-5-phenoxycyclohexane, as the ether linkages are generally stable to these conditions.
Selective Cleavage and Demethylation of Aromatic Ethers
The cleavage of the ether bonds in Benzene, 1,2,4-trimethoxy-5-phenoxy- offers a route to synthesizing corresponding phenolic compounds. Aryl methyl ethers are commonly cleaved using strong protic acids like HBr and HI, or potent Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com The mechanism involves protonation or coordination to the ether oxygen, followed by nucleophilic attack by a halide or another nucleophile on the methyl group (an Sₙ2 reaction). longdom.org
In contrast, the aryl-aryl ether bond of the phenoxy group is significantly stronger and more resistant to cleavage under these conditions. masterorganicchemistry.com Therefore, treatment of the target compound with reagents like BBr₃ or HBr would be expected to selectively cleave one or more of the methoxy groups, converting them to hydroxyl groups, while leaving the phenoxy linkage intact. nih.gov Achieving selectivity among the three distinct methoxy groups at positions 1, 2, and 4 would be challenging and would depend on subtle differences in their steric and electronic environments.
| Reagent | Typical Conditions | Primary Transformation |
|---|---|---|
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Cleavage of aryl methyl ethers to phenols |
| Hydrobromic acid (HBr) | Aqueous, often with heat | Cleavage of aryl methyl ethers |
| Hydroiodic acid (HI) | Aqueous, often with heat | Cleavage of aryl methyl ethers (often faster than HBr) |
| 2-(Diethylamino)ethanethiol | Refluxing solvent | Demethylation of aromatic methyl ethers |
Chemoselective Cleavage Methodologies
The selective cleavage of ether bonds in polyalkoxyaromatic compounds is a crucial transformation in synthetic chemistry. In Benzene, 1,2,4-trimethoxy-5-phenoxy-, there are four ether linkages that could potentially be cleaved. Chemoselectivity—the ability to cleave one specific ether group while leaving the others intact—is a significant challenge. The outcome of such reactions depends on the reagent used and the electronic and steric environment of each ether group.
Various Lewis acids, such as aluminum trihalides (AlCl₃) and boron trihalides (BCl₃), are commonly used as ether-cleaving agents. nih.gov These reagents can selectively cleave aromatic methoxy groups, particularly those adjacent to a carbonyl function, without affecting other methoxy groups present in the molecule. nih.gov For a molecule like Benzene, 1,2,4-trimethoxy-5-phenoxy-, the methoxy group at the C-2 position is sterically hindered by the adjacent methoxy (C-1) and phenoxy (C-5, via the C-4 methoxy) groups, which could influence its reactivity. Complexation of the Lewis acid with the oxygen atoms of adjacent methoxy groups can facilitate selective cleavage. nih.gov
Milder and more selective methods have also been developed. For instance, a catalytic amount of hydrochloric acid (HCl) in hexafluoro-2-propanol (HFIP) has been shown to be a fast and mild method for cleaving electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether. universiteitleiden.nlresearchgate.net This approach could offer a pathway for selective deprotection under non-harsh conditions. Oxidative deprotection methods provide another route for chemoselective cleavage. Reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are often used for removing PMB ethers. universiteitleiden.nl More recently, nitroxyl radical catalysts have been employed for the oxidative deprotection of PMB ethers, offering an environmentally benign alternative. organic-chemistry.orgorganic-chemistry.org The susceptibility of the methoxy groups in Benzene, 1,2,4-trimethoxy-5-phenoxy- to such oxidative cleavage would depend on their electron-donating ability and steric accessibility.
Fungal enzymes, such as extracellular peroxygenases, have been shown to catalyze the H₂O₂-dependent cleavage of ethers, including the demethylation of 1,4-dimethoxybenzene to 4-methoxyphenol. nih.gov The mechanism is believed to involve hydrogen abstraction and oxygen rebound, leading to a hemiacetal that subsequently hydrolyzes. nih.gov This enzymatic approach could offer high selectivity for specific methoxy groups.
Table 1: Methodologies for Chemoselective Ether Cleavage
| Reagent/Method | Type of Cleavage | Selectivity Principle | Potential Application |
|---|---|---|---|
| Lewis Acids (e.g., BCl₃, AlCl₃) | Acid-mediated | Complexation with adjacent groups, electronic effects. nih.gov | Selective demethylation, often ortho to activating groups. |
| Catalytic HCl in HFIP | Acid-mediated (mild) | Effective for electron-rich ethers like PMB. universiteitleiden.nlresearchgate.net | Selective cleavage under non-harsh conditions. |
| Oxidative Reagents (e.g., CAN, DDQ, Nitroxyl radicals) | Oxidative | Based on the oxidation potential of the ether group. organic-chemistry.orgorganic-chemistry.org | Cleavage of electron-rich methoxy groups. |
| Enzymatic (e.g., Peroxygenase) | Biocatalytic | Enzyme's substrate specificity and active site geometry. nih.gov | Highly specific and environmentally benign cleavage. |
Rearrangement Reactions (e.g., Claisen rearrangement in related allyl aryl ethers)
The Claisen rearrangement is a powerful libretexts.orglibretexts.org-sigmatropic rearrangement that converts an allyl aryl ether into an ortho-allylphenol upon heating. libretexts.orgorganic-chemistry.orglibretexts.org This reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org For a derivative of Benzene, 1,2,4-trimethoxy-5-phenoxy-, such as one where the phenoxy group is replaced by an allyloxy group (i.e., Benzene, 5-allyloxy-1,2,4-trimethoxy-), this rearrangement would be a key transformation.
The reaction mechanism involves the formation of a C-C bond between the terminal carbon of the allyl group and the ortho position of the benzene ring, concurrent with the cleavage of the ether's C-O bond. libretexts.orglibretexts.org This initially produces a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the aromatic o-allylphenol product. libretexts.orglibretexts.org
In the case of Benzene, 5-allyloxy-1,2,4-trimethoxy-, the ortho positions relative to the allyloxy group are C-4 and C-6. The C-4 position is already substituted with a methoxy group. The C-6 position is unsubstituted and would be the expected site of the initial rearrangement. The three methoxy groups on the ring are electron-donating, which can influence the reaction rate.
If both ortho positions of an allyl aryl ether are blocked by other substituents, the Claisen rearrangement can still occur. organic-chemistry.org The allyl group first migrates to the ortho position to form the cyclohexadienone intermediate, which then cannot rearomatize by a simple proton shift. organic-chemistry.org Instead, it undergoes a second libretexts.orglibretexts.org-sigmatropic rearrangement (a Cope rearrangement) that moves the allyl group to the para position. organic-chemistry.org Subsequent tautomerization then yields the p-allylphenol. organic-chemistry.org While there are no known enantioselective para-Claisen rearrangements, their mechanism is thought to proceed through this sequential Claisen/Cope pathway. ed.ac.uk
Functional Group Interconversions and Derivatization Strategies
The aromatic ring of Benzene, 1,2,4-trimethoxy-5-phenoxy- is highly activated towards electrophilic substitution due to the strong electron-donating effects of the three methoxy groups and the phenoxy group. This allows for a wide range of derivatization strategies to introduce new functional groups.
Electrophilic Aromatic Substitution: The directing effects of the existing substituents determine the position of incoming electrophiles. Both methoxy and phenoxy groups are ortho-, para-directors. In this molecule, the positions are C-3 and C-6. The C-6 position is sterically unhindered and is activated by the ortho-methoxy (C-1) and para-methoxy (C-4) groups. The C-3 position is activated by the ortho-methoxy (C-2 and C-4) groups. Therefore, electrophilic substitution is expected to occur primarily at the C-6 and possibly the C-3 positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the C-6 position. msu.edu
Halogenation: Reactions with Cl₂ or Br₂ in the presence of a Lewis acid catalyst would introduce a halogen atom at the C-6 position. msu.edu
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, onto the ring, again likely at the C-6 position. msu.edu
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Benzene, 1,2,4-trimethoxy-5-phenoxy-6-nitro- |
| Bromination | Br₂, FeBr₃ | Br⁺ | Benzene, 1-bromo-2,3,5-trimethoxy-4-phenoxy- |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2,3,5-Trimethoxy-4-phenoxyphenyl)alkan-1-one |
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich aromatic rings. libretexts.orglibretexts.org This reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group (like a halogen). libretexts.orglibretexts.org Therefore, Benzene, 1,2,4-trimethoxy-5-phenoxy- itself is not a good substrate for SₙAr. However, if the molecule were first derivatized via electrophilic substitution to introduce, for example, a nitro group, subsequent SₙAr reactions might become feasible. For instance, if a halogen were introduced and the ring were further substituted with nitro groups, a nucleophile could potentially displace the halogen or even a methoxy group. bwise.kr
Synthesis of Analogues: Derivatization strategies can also focus on modifying the existing substituents. The trimethoxyphenyl moiety is a common structural motif in biologically active molecules and serves as a building block for more complex analogues. researchgate.netmdpi.com The synthesis of analogues could involve:
Selective Demethylation: As discussed in section 3.4.1, one or more methoxy groups could be selectively cleaved to yield the corresponding phenols. These phenolic hydroxyl groups can then be further functionalized, for example, by alkylation or acylation.
Modification of the Phenoxy Group: The terminal phenyl ring of the phenoxy group could also undergo electrophilic substitution, although the main benzene ring is significantly more activated.
These interconversions and derivatizations allow for the systematic modification of the parent compound to generate a library of related molecules for various applications, such as in medicinal chemistry or materials science. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Aromatic Ethers
NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. For a molecule with multiple aromatic rings and various substituents like "Benzene, 1,2,4-trimethoxy-5-phenoxy-", a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of "Benzene, 1,2,4-trimethoxy-5-phenoxy-" is expected to exhibit distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects (both inductive and resonance) of the methoxy and phenoxy substituents.
The trimethoxy-substituted benzene (B151609) ring has two aromatic protons. The proton at position 3 will be influenced by the ortho-methoxy group at position 2 and the para-methoxy group at position 4. The proton at position 6 is flanked by the methoxy group at position 1 and the phenoxy group at position 5. These protons are expected to appear as singlets due to the absence of adjacent protons, a characteristic of fully substituted aromatic rings.
The phenoxy group will display signals corresponding to its five protons. Due to the ether linkage, the ortho-protons (2', 6') will be the most deshielded, followed by the para-proton (4'), and then the meta-protons (3', 5'). These will likely appear as a complex multiplet.
The three methoxy groups will each give rise to a sharp singlet, integrating to three protons each. Their chemical shifts will vary slightly depending on their position on the benzene ring and the electronic environment created by the neighboring substituents. Protons on carbons adjacent to an ether oxygen typically resonate in the range of 3.4-4.5 ppm. nih.govyoutube.com
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (on trimethoxy-substituted ring) | 6.5 - 7.0 | s | 2H |
| Aromatic H (phenoxy group) | 6.8 - 7.5 | m | 5H |
| Methoxy H (OCH₃) | 3.8 - 4.0 | s | 9H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents. The carbons bearing the electron-donating methoxy and phenoxy groups will be shielded and appear at higher fields (lower ppm values), while the other aromatic carbons will be deshielded. Carbons adjacent to an ether linkage typically appear in the 50-80 ppm range. youtube.com
Predicted ¹³C NMR Data:
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| Aromatic C-O (trimethoxy-substituted ring) | 140 - 160 |
| Aromatic C-H (trimethoxy-substituted ring) | 95 - 115 |
| Aromatic C-O (phenoxy group) | 155 - 165 |
| Aromatic C-H (phenoxy group) | 115 - 130 |
| Methoxy C (OCH₃) | 55 - 65 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is indispensable. researchgate.netutoronto.ca
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. utoronto.ca It would be used to link each aromatic proton signal to its corresponding carbon signal, and the methoxy proton singlets to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. utoronto.caresearchgate.net It is crucial for establishing the connectivity between the different fragments of the molecule. For instance, HMBC correlations would be expected from the methoxy protons to the aromatic carbons they are attached to, and from the aromatic protons to neighboring carbons.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. utoronto.ca In the case of "Benzene, 1,2,4-trimethoxy-5-phenoxy-", COSY would be particularly useful for assigning the protons on the phenoxy ring by revealing the coupling network between the ortho, meta, and para protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. utoronto.cayoutube.com This is valuable for confirming the spatial arrangement of the substituents. For example, NOE correlations would be expected between the protons of a methoxy group and the aromatic proton ortho to it.
Quantitative NMR (qNMR) allows for the determination of the concentration or purity of a substance by comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard. orgsyn.orgresearchgate.net For "Benzene, 1,2,4-trimethoxy-5-phenoxy-", a well-resolved singlet, such as one of the methoxy group signals or one of the aromatic proton singlets on the trimethoxy-substituted ring, could be used for quantification against a certified reference material. orgsyn.org The accuracy of qNMR is dependent on factors such as proper sample preparation, choice of an appropriate internal standard that does not have overlapping signals with the analyte, and the use of optimized NMR acquisition parameters to ensure full relaxation of the nuclei. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. chemicalbook.com For "Benzene, 1,2,4-trimethoxy-5-phenoxy-", HRMS would provide a very precise mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₁₅H₁₆O₄. The high resolution distinguishes the target molecule from other compounds with the same nominal mass but different elemental compositions.
Calculated Exact Mass:
| Formula | Calculated Exact Mass (m/z) |
| C₁₅H₁₆O₄ | 260.1049 |
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond and fragmentation of the aromatic rings.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For "Benzene, 1,2,4-trimethoxy-5-phenoxy-", the IR and Raman spectra would be expected to show characteristic bands for:
Aromatic C-H stretching: Typically observed around 3030-3100 cm⁻¹.
Aliphatic C-H stretching (of methoxy groups): Usually found in the 2850-3000 cm⁻¹ region.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.
C-O stretching (aryl ethers): Strong, characteristic bands are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
Out-of-plane C-H bending: The pattern of these bands in the 675-900 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational properties of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. For aromatic compounds like Benzene, 1,2,4-trimethoxy-5-phenoxy-, the primary electronic transitions observed are of the π → π* type, originating from the conjugated π-electron system of the benzene ring.
The benzene chromophore itself typically displays three absorption bands: an intense primary band (E1 band) around 184 nm, a second primary band (E2 band) near 204 nm, and a weaker secondary band (B band) with fine structure around 256 nm. The presence of substituents on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
| Compound | Typical Benzene Bands | Expected λmax (nm) | Electronic Transition |
|---|---|---|---|
| Benzene | Primary (E2) | ~204 | π → π |
| Benzene | Secondary (B) | ~256 | π → π (Forbidden) |
| Phenol (B47542) | Secondary (B) | ~270 | π → π |
| 1,2,4-Trimethoxybenzene (B152335) | - | ~290 | π → π |
| Benzene, 1,2,4-trimethoxy-5-phenoxy- | - | >280 (Predicted) | π → π* |
X-ray Diffraction Studies for Crystalline Structure Determination
For Benzene, 1,2,4-trimethoxy-5-phenoxy-, an XRD study would precisely determine the geometry of the two benzene rings and the connecting ether linkage. It would reveal the planarity of the rings and the dihedral angle between them, which is a critical conformational parameter. The analysis would also confirm the specific substitution pattern on the trimethoxy-substituted ring.
While a specific crystal structure for Benzene, 1,2,4-trimethoxy-5-phenoxy- has not been reported in the surveyed literature, studies on related substituted methoxybenzene derivatives provide insight into the likely structural features. For example, in the crystal structure of 2,4,5-Trimethoxy-1-nitrobenzene, short intermolecular contacts involving the methoxy groups are observed, indicating their role in crystal packing. It is plausible that in the crystal structure of Benzene, 1,2,4-trimethoxy-5-phenoxy-, weak C-H···O or C-H···π interactions play a significant role in stabilizing the three-dimensional network. The molecular packing would likely be arranged to maximize packing efficiency while accommodating the bulky phenoxy and methoxy substituents.
| Crystallographic Parameter | Information Provided | Data for Benzene, 1,2,4-trimethoxy-5-phenoxy- |
|---|---|---|
| Crystal System | Symmetry of the unit cell | Not Available in Literature |
| Space Group | Symmetry elements within the unit cell | Not Available in Literature |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell | Not Available in Literature |
| Molecular Geometry | Bond lengths, bond angles, torsion angles | Not Available in Literature |
| Intermolecular Interactions | Details on crystal packing forces | Not Available in Literature |
Chromatographic Methods for Separation, Isolation, and Purity Assessment (e.g., GC-MS, HPLC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are particularly well-suited for the analysis of aromatic ethers like Benzene, 1,2,4-trimethoxy-5-phenoxy-.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds. In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. For Benzene, 1,2,4-trimethoxy-5-phenoxy-, a non-polar or medium-polarity column (e.g., DB-5MS) would likely be used. The oven temperature would be programmed to ramp up, allowing for the elution of components based on their volatility.
Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak would confirm the compound's molecular weight, while the fragmentation pattern would provide structural information, helping to confirm the identity of the methoxy and phenoxy substituents. This technique is highly sensitive and can be used to detect and identify trace-level impurities.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. For Benzene, 1,2,4-trimethoxy-5-phenoxy-, both normal-phase and reversed-phase HPLC could be employed for purification and purity assessment.
Reversed-Phase HPLC: This is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would be retained on the column based on its hydrophobicity, with more polar impurities eluting earlier.
Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate). This can be effective for separating isomers or compounds with similar polarity.
A UV detector is typically used with HPLC, which would monitor the column effluent at one of the compound's absorption maxima (as discussed in section 4.4) to quantify its concentration and assess purity by measuring the area of the chromatographic peak.
| Technique | Parameter | Typical Conditions for Analysis |
|---|---|---|
| GC-MS | Column Type | Non-polar or medium polarity capillary (e.g., DB-5MS, HP-5MS) |
| Carrier Gas | Helium | |
| Temperature Program | Initial hold followed by a ramp (e.g., 10-20 °C/min) to a final temperature >250 °C | |
| Detection | Mass Spectrometry (Electron Ionization) | |
| HPLC (Reversed-Phase) | Column Type | C18 or C8 |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water | |
| Flow Rate | 0.5 - 1.5 mL/min | |
| Detection | UV Detector (set at λmax) |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For complex aromatic systems like "Benzene, 1,2,4-trimethoxy-5-phenoxy-," methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its electronic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of aromatic compounds due to its balance of accuracy and computational efficiency. DFT methods are used to calculate various electronic properties, such as molecular orbital energies, electron density distribution, and molecular electrostatic potential.
In systems analogous to "Benzene, 1,2,4-trimethoxy-5-phenoxy-," DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to investigate the effects of substituents on the benzene (B151609) ring. researchgate.net The methoxy (B1213986) (-OCH₃) groups are known to be electron-donating through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The phenoxy (-OC₆H₅) group also acts as an electron-donating group. The cumulative effect of these substituents significantly influences the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the chemical reactivity and the electronic excitation properties of the molecule. For similar polysubstituted benzenes, this energy gap is typically lowered by the presence of multiple electron-donating groups, suggesting increased reactivity towards electrophiles.
Table 1: Predicted Electronic Properties of a Model Substituted Benzene using DFT
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 D |
Note: These are representative values for a similarly substituted benzene derivative calculated at the B3LYP/6-31G(d) level of theory and are intended for illustrative purposes.
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of electronic properties.
For aromatic molecules, ab initio calculations are valuable for benchmarking results obtained from DFT and for investigating phenomena where electron correlation is particularly important. Studies on related methoxy- and phenoxy-substituted benzenes using ab initio methods have provided detailed information on bond lengths, bond angles, and charge distributions. These calculations would be expected to show a slight distortion of the benzene ring from a perfect hexagon due to the electronic and steric influences of the substituents. The C-O bond lengths of the methoxy and phenoxy groups are also key parameters that can be accurately predicted, offering insights into the degree of resonance between the oxygen lone pairs and the aromatic π-system.
Conformational Analysis of Methoxy and Phenoxy Groups
The orientation of the methoxy and phenoxy groups relative to the benzene ring is not fixed; they can rotate around the C(aryl)-O bonds. Computational studies on simpler analogues like dimethoxybenzenes reveal that the rotational barriers for methoxy groups are relatively low, typically in the range of 2-5 kcal/mol. However, steric hindrance between adjacent substituents, as would be expected between the 1,2,4-trimethoxy groups in the target molecule, can significantly influence the preferred conformations and increase these rotational barriers.
The phenoxy group has an additional degree of rotational freedom around the O-C(phenyl) bond. The interplay between steric repulsion and electronic effects (conjugation) determines the dihedral angles of the phenoxy group relative to the benzene ring. In many substituted diphenyl ethers, the phenyl rings are not coplanar, adopting a twisted conformation to minimize steric clash. For "Benzene, 1,2,4-trimethoxy-5-phenoxy-," it is anticipated that the phenoxy group would be significantly twisted out of the plane of the trimethoxy-substituted benzene ring.
Table 2: Calculated Rotational Barriers for a Model Methoxybenzene
| Rotation | Dihedral Angle (°) | Energy Barrier (kcal/mol) |
|---|---|---|
| C-O (Methoxy) | 0 (planar) | 0.0 |
| 90 (perpendicular) | 3.5 |
Note: Representative values for a single methoxy group on a benzene ring. The presence of other substituents will alter these values.
The specific arrangement of the methoxy and phenoxy groups can lead to various intramolecular interactions. Although not a classic hydrogen bond donor, weak C-H···O interactions between the hydrogen atoms of one methoxy group and the oxygen atom of an adjacent substituent can occur, influencing the conformational preferences. nih.gov
Intermolecularly, the presence of multiple oxygen atoms makes "Benzene, 1,2,4-trimethoxy-5-phenoxy-" a potential hydrogen bond acceptor. The aromatic rings can also participate in π-π stacking and C-H···π interactions, which are important in the solid-state packing and in interactions with other molecules. Computational studies on related systems have shown that these non-covalent interactions play a significant role in determining the supramolecular architecture. ul.pt
Prediction of Reactivity and Mechanistic Pathways
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. For "Benzene, 1,2,4-trimethoxy-5-phenoxy-," these predictions are based on its calculated electronic structure.
The electron-rich nature of the benzene ring, due to the four electron-donating substituents, suggests that it will be highly activated towards electrophilic aromatic substitution. libretexts.org The molecular electrostatic potential (MEP) map, a common output of quantum chemical calculations, would visually indicate the regions of negative electrostatic potential, which are susceptible to electrophilic attack. For this molecule, the most electron-rich positions on the trimethoxy-substituted ring are expected to be the positions ortho and para to the activating groups, although steric hindrance will play a significant role in determining the final product distribution.
Molecular Modeling and Simulation Approaches for Complex Systems
To understand the behavior of Benzene, 1,2,4-trimethoxy-5-phenoxy- in realistic environments, such as in solution or interacting with biological macromolecules, molecular modeling and simulation techniques are indispensable. These approaches allow for the examination of dynamic processes and intermolecular interactions that govern the macroscopic properties of the system.
Density Functional Theory (DFT) for Electronic Structure Analysis DFT is a primary method for investigating the electronic structure of molecules. For a molecule like Benzene, 1,2,4-trimethoxy-5-phenoxy-, DFT calculations can be used to determine its optimal three-dimensional geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO). Functionals such as B3LYP or ωB97XD, combined with basis sets like 6-311++G(d,p), are commonly employed for accurate predictions of these properties. nih.govresearchgate.net Such calculations would reveal how the electron-donating methoxy groups and the phenoxy group modulate the electronic environment of the benzene ring.
Molecular Dynamics (MD) Simulations MD simulations are used to study the dynamic behavior of molecules over time. mdpi.combenthamdirect.com By simulating a system containing Benzene, 1,2,4-trimethoxy-5-phenoxy- and its surrounding environment (e.g., water, a lipid bilayer), researchers can observe its conformational flexibility, solvation properties, and potential interactions with other molecules. amanote.comnih.gov Force fields, which are sets of parameters describing the potential energy of the system, are crucial for these simulations. For aromatic ethers, established force fields like CHARMM or GAFF can be utilized. amanote.commdpi.com MD simulations can provide insights into how the molecule orients itself in different phases and how it might bind to a receptor site, which is critical for applications in materials science and drug design. mdpi.combenthamdirect.com
The table below summarizes common computational approaches and their applications for studying complex systems involving aromatic ethers.
| Computational Method | Application for Benzene, 1,2,4-trimethoxy-5-phenoxy- | Typical Software/Tools |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure, charge distribution, spectroscopic properties prediction. | Gaussian, ORCA, NWChem |
| Molecular Dynamics (MD) | Conformational analysis, solvation free energy, protein-ligand binding, diffusion in condensed phases. | GROMACS, AMBER, NAMD |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling chemical reactions or electronic transitions in a large system (e.g., an enzyme active site). | CHARMM, AMBER |
Structure-Property Relationship Investigations
The specific arrangement of substituents on the benzene ring in Benzene, 1,2,4-trimethoxy-5-phenoxy- dictates its physicochemical properties. Computational methods are key to elucidating these structure-property relationships.
The three methoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring. The phenoxy group is also generally considered an electron-donating group. The combined effect of these substituents influences the molecule's reactivity, polarity, and intermolecular interactions. DFT studies on various substituted benzenes have shown that electron-donating groups can decrease the aromaticity of the ring slightly, as indicated by geometric and magnetic criteria like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) values. bohrium.comrsc.org
The following table outlines the anticipated influence of the substituent groups on the key properties of the central benzene ring, based on established principles from computational studies on analogous molecules.
| Molecular Property | Expected Influence of Substituents | Rationale |
| Ring Aromaticity | Slight decrease | Electron-donating substituents can lead to minor bond length alterations and distortions from perfect hexagonal symmetry, slightly reducing π-electron delocalization. rsc.org |
| Electron Density | Increased on the central benzene ring | The methoxy and phenoxy groups donate electron density to the ring via the mesomeric effect. |
| HOMO-LUMO Gap | Likely reduced compared to unsubstituted benzene | Electron-donating groups tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO), often leading to a smaller energy gap and increased reactivity. |
| Dipole Moment | Significant, non-zero value | The asymmetrical arrangement of the polar C-O bonds results in a net molecular dipole moment, influencing solubility and intermolecular forces. |
| Reactivity | Activated towards electrophilic aromatic substitution | The increased electron density on the ring makes it more susceptible to attack by electrophiles. |
Research Applications in Advanced Chemical Synthesis and Materials Science
Role as Synthetic Intermediates in Fine Chemical Production
There is no available information on the use of "Benzene, 1,2,4-trimethoxy-5-phenoxy-" as a synthetic intermediate in the production of fine chemicals.
Precursors for the Development of Novel Organic Molecules
No studies have been found that utilize "Benzene, 1,2,4-trimethoxy-5-phenoxy-" as a precursor for the development of other novel organic molecules.
Design and Elaboration of Novel Molecular Scaffolds and Ligands
There are no documented instances of "Benzene, 1,2,4-trimethoxy-5-phenoxy-" being used in the design and elaboration of new molecular scaffolds or ligands.
Derivatization for Analytical Reagents or Chemical Probes
The derivatization of "Benzene, 1,2,4-trimethoxy-5-phenoxy-" to create analytical reagents or chemical probes has not been described in the scientific literature.
Emerging Research Perspectives and Future Directions
Development of Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry is increasingly shifting towards sustainable and environmentally friendly synthetic methods, guided by the principles of green chemistry. nih.gov For the synthesis of Benzene (B151609), 1,2,4-trimethoxy-5-phenoxy-, these principles can be applied to develop cleaner, more efficient, and economically viable production routes.
Key green chemistry approaches applicable to the synthesis of this compound include:
Use of Greener Solvents: Traditional syntheses of diphenyl ethers often rely on volatile and hazardous organic solvents. Future research will likely focus on replacing these with benign alternatives such as water, supercritical fluids, or ionic liquids. researchgate.net Water, in particular, is an attractive solvent for a range of organic transformations. researchgate.net
Catalysis: The development of novel catalysts is a cornerstone of green chemistry. researchgate.net For the Ullmann condensation, a common method for forming the ether linkage, research is moving away from stoichiometric amounts of copper to catalytic systems that are more efficient and easier to remove from the final product. The use of recyclable solid-supported catalysts can also simplify purification processes and minimize waste. researchgate.net
Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.comfrontiersin.org Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in various organic reactions. mdpi.comfrontiersin.org
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Alternative Solvents | Utilizing water or ionic liquids as the reaction medium. | Reduced environmental impact, improved safety. |
| Advanced Catalysis | Employing recyclable, solid-supported metal catalysts. | Minimized waste, simplified product purification, catalyst reusability. |
| Energy Sources | Application of microwave or ultrasonic irradiation. | Shorter reaction times, lower energy consumption, potentially higher yields. |
| Process Intensification | Designing one-pot, multi-component reactions. | Increased atom economy, reduced waste streams, streamlined workflow. |
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable data without the need for sampling and quenching.
For the synthesis of Benzene, 1,2,4-trimethoxy-5-phenoxy-, techniques such as Fourier Transform Infrared (FTIR), Raman, and UV-Vis spectroscopy can be employed. ijermt.orgamazonaws.com
FTIR Spectroscopy: This technique can monitor the disappearance of reactant functional groups (e.g., the hydroxyl group of a phenol) and the appearance of product-specific vibrations, such as the characteristic ether C-O stretch. ijermt.org
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing changes in non-polar bonds. amazonaws.com It can provide insights into the formation of the diphenyl ether linkage.
UV-Vis Spectroscopy: The electronic transitions within the aromatic rings of the reactants and the product will differ. ijermt.orgnist.gov This allows UV-Vis spectroscopy to track the progress of the reaction by monitoring changes in the absorption spectrum. ijermt.org
The data obtained from these in-situ methods can be used to build kinetic models, identify reaction intermediates, and ultimately optimize reaction conditions for yield, purity, and efficiency. spectroscopyonline.com
Integration of Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and design of new molecules and synthetic pathways. oaepublish.com For Benzene, 1,2,4-trimethoxy-5-phenoxy- and its derivatives, AI and ML can be applied in several ways:
Retrosynthesis and Pathway Prediction: ML models can be trained on vast databases of chemical reactions to predict viable synthetic routes. ai-dd.eu This can help chemists identify novel and more efficient ways to synthesize the target compound.
Property Prediction: AI algorithms can predict the physicochemical, biological, and electronic properties of molecules based on their structure. This allows for the in-silico screening of potential derivatives of Benzene, 1,2,4-trimethoxy-5-phenoxy- for specific applications, saving significant time and resources in the lab. nih.gov
Reaction Optimization: Bayesian optimization and other ML techniques can be used to efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for synthesis. nih.gov This approach can lead to higher yields and purities with fewer experiments. nih.gov
The integration of AI with automated synthesis platforms represents a closed-loop system where the AI designs experiments, a robot performs them, and the results are fed back to the AI for the next cycle of design. oaepublish.comnih.gov
Exploration of Self-Assembly in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govresearchgate.netyoutube.com The structure of Benzene, 1,2,4-trimethoxy-5-phenoxy-, with its multiple aromatic rings and oxygen atoms, provides opportunities for self-assembly through various non-covalent interactions.
π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking, leading to the formation of ordered aggregates. researchgate.net The presence of substituents on the rings will influence the geometry and strength of these interactions. researchgate.net
Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, derivatives could be designed to include hydroxyl or amide groups, enabling the formation of well-defined structures through hydrogen bonding.
The study of how this molecule and its derivatives self-assemble in solution and in the solid state could lead to the development of new materials with interesting optical, electronic, or host-guest properties. youtube.com The formation of liquid crystals, gels, or other nanostructures is a possibility that warrants investigation. nih.gov
Unexplored Reactivity Patterns and Novel Catalytic Transformations
While the core structure of Benzene, 1,2,4-trimethoxy-5-phenoxy- is relatively stable, there is potential for exploring novel reactivity patterns and catalytic transformations.
C-H Activation: The selective functionalization of C-H bonds on the aromatic rings is a major area of modern organic chemistry. Developing catalytic systems that can selectively activate and functionalize specific C-H bonds on the molecule would open up avenues for creating a wide range of new derivatives.
Ether Cleavage: While the diphenyl ether bond is generally robust, catalytic methods for its selective cleavage could be of interest for degradation studies or for using the molecule as a synthon. Novel enzymatic pathways, such as those involving dioxygenases, have been identified for the cleavage of diphenyl ethers in microorganisms. nih.govpostech.ac.kr
Catalytic Deoxygenation: The development of methods for the selective deoxygenation of one or more of the methoxy (B1213986) groups could provide access to new molecular scaffolds. rsc.org
Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions and could enable novel transformations of the molecule that are not accessible through traditional thermal methods. unibo.it
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
